molecular formula C11H10ClNO B13958744 2-(Cyanomethyl)-3,6-dimethylbenzoyl chloride CAS No. 24634-05-7

2-(Cyanomethyl)-3,6-dimethylbenzoyl chloride

Cat. No.: B13958744
CAS No.: 24634-05-7
M. Wt: 207.65 g/mol
InChI Key: PHDDKHYXQLFUNT-UHFFFAOYSA-N
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Description

2-(Cyanomethyl)-3,6-dimethylbenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a cyanomethyl group and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyanomethyl)-3,6-dimethylbenzoyl chloride typically involves the reaction of 3,6-dimethylbenzoic acid with thionyl chloride to form the corresponding benzoyl chloride. The cyanomethyl group can be introduced through a subsequent reaction with a suitable cyanomethylating agent, such as cyanomethyl chloride, under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyanomethyl)-3,6-dimethylbenzoyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.

    Hydrolysis: In the presence of water or aqueous base, the benzoyl chloride group can be hydrolyzed to form the corresponding benzoic acid derivative.

    Condensation Reactions: The cyanomethyl group can participate in condensation reactions with aldehydes or ketones to form α,β-unsaturated nitriles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be employed.

    Condensation Reactions: Aldehydes or ketones in the presence of a base (e.g., sodium ethoxide) are typical reagents.

Major Products Formed

    Amides, Esters, Thioesters: Formed through nucleophilic substitution.

    Benzoic Acid Derivatives: Formed through hydrolysis.

    α,β-Unsaturated Nitriles: Formed through condensation reactions.

Scientific Research Applications

2-(Cyanomethyl)-3,6-dimethylbenzoyl chloride has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: It can be used in the preparation of functionalized polymers and advanced materials.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

    Chemical Biology: It can be used as a building block in the design of molecular probes and bioactive molecules.

Mechanism of Action

The mechanism of action of 2-(Cyanomethyl)-3,6-dimethylbenzoyl chloride is primarily related to its reactivity as a benzoyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The cyanomethyl group can also participate in reactions that introduce additional functional groups, enhancing the compound’s versatility in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyanomethyl)benzoyl chloride
  • 3,6-Dimethylbenzoyl chloride
  • 2-(Cyanomethyl)-4-methylbenzoyl chloride

Uniqueness

2-(Cyanomethyl)-3,6-dimethylbenzoyl chloride is unique due to the presence of both cyanomethyl and dimethyl groups on the benzene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for specific synthetic applications that require these functionalities.

Properties

CAS No.

24634-05-7

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

2-(cyanomethyl)-3,6-dimethylbenzoyl chloride

InChI

InChI=1S/C11H10ClNO/c1-7-3-4-8(2)10(11(12)14)9(7)5-6-13/h3-4H,5H2,1-2H3

InChI Key

PHDDKHYXQLFUNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C)C(=O)Cl)CC#N

Origin of Product

United States

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